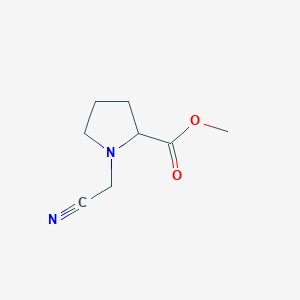

Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate

Description

Structural Significance of the Pyrrolidine (B122466) Ring in Chemical Research

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle. mdpi.com This structural motif is a cornerstone in medicinal chemistry and natural product synthesis. It is present in the amino acid proline, giving unique conformational rigidity to peptides and proteins. The non-planar, puckered nature of the sp³-hybridized carbon atoms in the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is a significant advantage in drug design. Furthermore, the presence of stereogenic centers in substituted pyrrolidines is crucial for defining the molecule's spatial orientation and biological interactions. The nitrogen atom within the ring acts as a secondary amine, conferring basicity and nucleophilicity, which are key properties for further chemical modification.

Strategic Importance of the Cyanomethyl Functional Group in Synthetic Transformations

The cyanomethyl group (-CH₂CN) is a valuable functional group in organic synthesis due to the versatile reactivity of the nitrile (cyano) moiety. The nitrile group can be considered a masked carboxylic acid, amine, or aldehyde. Through hydrolysis, it can be converted into a carboxylic acid or an amide. Alternatively, reduction of the nitrile group yields a primary amine. This functional group interconversion is fundamental to building molecular complexity. The introduction of a cyanomethyl group onto a nitrogen atom, known as N-cyanomethylation, provides a direct route to aminonitriles, which are precursors to valuable alpha-amino acids and other nitrogen-containing heterocycles. The synthesis of cyanamides from primary and secondary amines is an established transformation, often utilizing reagents that avoid highly toxic cyanogen (B1215507) halides. organic-chemistry.orgnih.gov

Research Landscape of Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate as a Key Intermediate

This compound is a bifunctional molecule that incorporates the pyrrolidine-2-carboxylate framework and a cyanomethyl group attached to the ring's nitrogen atom. While specific, in-depth research focusing solely on this molecule is not extensively documented in publicly available literature, its value as a synthetic intermediate can be inferred from the reactivity of its constituent parts.

The synthesis of this compound would logically proceed via the N-alkylation of methyl pyrrolidine-2-carboxylate with a cyanomethylating agent, such as chloroacetonitrile (B46850) or bromoacetonitrile. This reaction would leverage the nucleophilicity of the secondary amine of the pyrrolidine ring.

As a synthetic intermediate, this compound offers two primary sites for chemical modification: the methyl ester and the nitrile.

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions. It can also be reduced to a primary alcohol.

Nitrile Transformation: As previously discussed, the nitrile group is a versatile precursor. It can be hydrolyzed to form a carboxylic acid, creating a di-acid derivative, or reduced to an amine, yielding a diamine structure. This dual reactivity makes the parent molecule a useful scaffold for creating compounds with diverse functionalities. For example, the selective reduction of the nitrile in the presence of the ester, or vice-versa, could lead to a range of orthogonally functionalized pyrrolidine derivatives.

The combination of these features makes this compound a potentially valuable, though currently under-explored, intermediate for constructing novel heterocyclic systems and complex target molecules in pharmaceutical and materials science research.

Chemical Properties Data

The following tables provide known and predicted properties for this compound and its parent precursor, Methyl pyrrolidine-2-carboxylate.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₂ | sigmaaldrich.comuni.lu |

| Molecular Weight | 129.16 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| SMILES | COC(=O)C1CCCN1 | sigmaaldrich.com |

| InChI Key | BLWYXBNNBYXPPL-UHFFFAOYSA-N | sigmaaldrich.com |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ | (Calculated) |

| Molecular Weight | 168.19 g/mol | (Calculated) |

| Appearance | Not Publicly Available | |

| SMILES | COC(=O)C1CCCN1CC#N | (Predicted) |

| InChI Key | (Not Publicly Available) |

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h7H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVWBPQFRGAHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Methyl 1 Cyanomethyl Pyrrolidine 2 Carboxylate

Pyrrolidine (B122466) Core Construction and Stereochemical Control

The pyrrolidine ring, particularly the pyrrolidine-2-carboxylate scaffold, is a privileged structure in medicinal chemistry and natural product synthesis. mdpi.com Its synthesis, especially with high stereochemical fidelity, has been the focus of extensive research.

Asymmetric Synthesis Approaches to Pyrrolidine-2-carboxylate Scaffolds

The asymmetric synthesis of the pyrrolidine-2-carboxylate core, a derivative of the amino acid proline, is crucial for accessing enantiomerically pure final products. Chiral pyrrolidines are key components in organocatalysis and are present in numerous biologically active compounds. mdpi.com

One prominent strategy involves the use of chiral catalysts to control the stereochemistry during ring formation. For instance, an asymmetric 'clip-cycle' strategy has been developed for synthesizing substituted pyrrolidines. whiterose.ac.uk This method involves the metathesis of a Cbz-protected bis-homoallylic amine with a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, yielding enantioenriched pyrrolidines. whiterose.ac.uk

Another powerful approach is the rhodium(II)-catalyzed asymmetric C-H insertion. This method allows for the direct difunctionalization of a pyrrolidine, leading to C2-symmetrical 2,5-disubstituted pyrrolidines with high levels of enantio- and diastereocontrol. acs.org While this example focuses on 2,5-disubstitution, the underlying principle of catalytic C-H functionalization can be adapted for the synthesis of various pyrrolidine scaffolds.

Furthermore, organocatalysis itself provides a route to these scaffolds. Proline and its derivatives are well-known catalysts for various asymmetric transformations, but synthetic methods have also been developed to create novel chiral pyrrolidine-based organocatalysts which can, in turn, be used to synthesize other complex chiral molecules. mdpi.comnih.gov These syntheses often start from readily available chiral precursors or employ asymmetric reactions to establish the desired stereocenters. mdpi.com

Table 1: Selected Asymmetric Approaches to Pyrrolidine Scaffolds

| Method | Key Features | Catalyst/Reagent | Ref |

|---|---|---|---|

| 'Clip-Cycle' Synthesis | Enantioselective intramolecular aza-Michael cyclization. | Chiral Phosphoric Acid (CPA) | whiterose.ac.uk |

| Catalytic C-H Insertion | Direct difunctionalization of the pyrrolidine ring. | Rhodium(II) complexes | acs.org |

Cyclization Strategies for Pyrrolidine Ring Formation

The formation of the five-membered pyrrolidine ring is a fundamental step that can be achieved through various cyclization strategies. The choice of strategy often depends on the desired substitution pattern and available starting materials.

1,3-Dipolar cycloaddition is a classic and highly effective method for constructing the pyrrolidine nucleus. nih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile. nih.govacs.org The stereochemistry of the resulting pyrrolidine can be controlled by the geometry of the reactants. nih.gov A modern variation utilizes an iridium-catalyzed reductive generation of azomethine ylides from stable tertiary amides, which then undergo cycloaddition to afford highly substituted pyrrolidines. acs.org

Intramolecular cyclization reactions are another cornerstone of pyrrolidine synthesis. These can include:

Reductive Amination: Condensation of a 1,4-dicarbonyl compound with a primary amine followed by reduction. mdpi.com

Amino Alcohol Cyclization: Cyclization of 1,4-amino alcohols, often under acidic or basic conditions. mdpi.com

Aza-Michael Cyclization: As mentioned previously, the intramolecular addition of an amine to an α,β-unsaturated carbonyl moiety is a powerful tool, particularly in its asymmetric variants. whiterose.ac.uk

Cascade reactions that combine cyclization with other transformations offer an efficient route to complex polycyclic systems containing a pyrrolidine ring. For example, a cascade process involving the cyclization of an acyclic precursor to form a cyclic azomethine ylide, followed by an in-situ intramolecular cycloaddition, has been used in the total synthesis of aspidosperma alkaloids. mdpi.com

Table 2: Common Cyclization Strategies for Pyrrolidine Ring Formation

| Strategy | Description | Typical Reactants | Ref |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition to form the five-membered ring. | Azomethine ylide and an alkene. | nih.govacs.org |

| Intramolecular Reductive Amination | Forms the ring via condensation and subsequent reduction. | 1,4-dicarbonyl compound and a primary amine. | mdpi.com |

| Intramolecular Aza-Michael Cyclization | Nucleophilic addition of an amine to an activated alkene. | Amine-tethered α,β-unsaturated carbonyl. | whiterose.ac.uk |

Introduction of the Cyanomethyl Substituent

Once the methyl pyrrolidine-2-carboxylate core is synthesized, the final step is the introduction of the cyanomethyl (-CH₂CN) group at the nitrogen atom.

N-Cyanomethylation via Alkylation Reactions

The most direct method for N-cyanomethylation is the alkylation of the secondary amine of the pyrrolidine ring with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile (B46850). This is a standard nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile.

A related, more complex strategy involves a one-pot, three-component tandem amination/cyanation/alkylation sequence catalyzed by copper. nih.govnih.gov In this process, a primary amine-tethered alkyne reacts with a cyanide source (like trimethylsilyl cyanide) and an alkylating agent, leading to the formation of an α-cyano pyrrolidine. nih.govresearchgate.net While this method constructs the ring and adds a cyano group simultaneously, it highlights the compatibility of cyanation and alkylation steps in pyrrolidine synthesis.

Metal-Catalyzed Cyanomethylation Protocols

Metal catalysts can facilitate the introduction of the cyanomethyl group under specific conditions, often offering alternative reaction pathways. An oxidative cyanomethylation of amines has been developed using nitromethane as the source of the methylene (B1212753) (-CH₂-) group and trimethylsilyl cyanide as the cyanide source. organic-chemistry.orgnih.gov This reaction, promoted by a catalytic amount of silver cyanide (AgCN) and a stoichiometric amount of lithium tetrafluoroborate (LiBF₄), provides α-amino nitriles without needing an external oxidant. organic-chemistry.orgnih.gov This protocol is applicable to a wide range of secondary amines, including both aromatic and aliphatic compounds. organic-chemistry.org

Copper catalysts have also been employed in cyanoalkylation reactions. For instance, the cyanoalkylative aziridination of N-sulfonyl allylamines with alkyl nitriles can be achieved using copper catalysts, leading to the formation of five-membered heterocycles like pyrrolidines in good yields. encyclopedia.pub

Table 3: Metal-Catalyzed Cyanomethylation Approaches

| Metal Catalyst | Methylene Source | Cyanide Source | Key Features | Ref |

|---|---|---|---|---|

| Silver (AgCN) | Nitromethane | Trimethylsilyl cyanide (Me₃SiCN) | Oxidative cyanomethylation without an external oxidant. | organic-chemistry.orgnih.gov |

Electrochemical Approaches for Cyanomethyl Group Incorporation

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. nih.govnih.gov The incorporation of a cyanomethyl group can be envisioned through the electrochemical generation of a cyanomethyl anion or radical.

The cathodic reduction of acetonitrile (B52724) (ACN) can generate the cyanomethyl anion (⁻CH₂CN). researchgate.netresearchgate.net This nucleophilic species can then react with suitable electrophiles. While its reaction with carbonyl compounds to form β-hydroxy nitriles has been demonstrated, its application in the N-alkylation of amines like pyrrolidine-2-carboxylate is a plausible extension. researchgate.net

Alternatively, electrochemical oxidation of primary amines to nitriles is a well-established process, often catalyzed by materials like nickel oxyhydroxide (NiOOH). nih.gov While this is not a direct cyanomethylation, it demonstrates the electrochemical manipulation of amine and nitrile functionalities. An electrochemical approach to N-cyanomethylation could potentially involve the reaction of an electrochemically generated amine-centered radical with a cyanomethyl radical source, or the reaction of the neutral amine with an electrochemically generated cyanomethyl cation equivalent, though such methods are less commonly reported. The development of direct electrochemical N-cyanomethylation remains an area for further exploration. nih.govacs.org

Multi-component Reactions and Diversification Strategies for Cyanomethylated Pyrrolidines

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecular architectures like cyanomethylated pyrrolidines from simple precursors in a single step. researchgate.netdntb.gov.ua These reactions offer high atom and step economy, making them efficient alternatives to traditional multi-step methods. dntb.gov.ua

One notable strategy is a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence. nih.gov This method starts with a primary amine-tethered alkyne, which undergoes a cyclization and subsequent cyanation and alkylation in one pot to yield α-cyanopyrrolidines. nih.gov The reaction demonstrates good yield and regioselectivity and can be conducted without the need for protecting groups. nih.gov The versatility of this reaction allows for the introduction of various alkyl groups, leading to a diverse range of substituted cyanomethylated pyrrolidines. nih.gov The use of a co-catalyst like Sc(OTf)₃ can enhance the reaction rate and improve chemical yields, particularly for sluggish reactions. nih.gov

Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenyl dipolarophiles, which is a classic and highly effective method for constructing the pyrrolidine ring. nih.govrsc.org The stereoselectivity of this reaction can be controlled by the geometry of the ylide and the orientation of the substituents on the dipolarophile. nih.gov By incorporating a cyanomethyl group into either the dipole or the dipolarophile, this method can be adapted for the synthesis of cyanomethylated pyrrolidines. Diversification can be achieved by varying the substituents on both reaction components.

Ultrasound promotion is another technique used to enhance the efficiency of three-component reactions for synthesizing C3-cyanomethylated imidazo[1,2-a]pyridines, a strategy that could potentially be adapted for pyrrolidine synthesis. organic-chemistry.org This method often proceeds under mild, catalyst-free, and oxidant-free conditions, offering an environmentally friendly and rapid approach. organic-chemistry.org

Table 1: Example of a Three-Component Reaction for α-CN Pyrrolidine Synthesis nih.gov

| Entry | Alkylation Reagent | Condition | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl iodide | A | 6a | 75 |

| 2 | Ethyl iodide | A | 6b | 72 |

| 3 | Propyl iodide | A | 6c | 70 |

| 4 | Benzyl bromide | A | 6d | 78 |

| 5 | Allyl bromide | B | 6e | 82 |

Condition A: CuBr (10 mol %), ligand (12 mol %), K₃PO₄ (2.0 equiv.), Toluene, 110 °C. Condition B: Same as A with Sc(OTf)₃ (15 mol %) as a co-catalyst.

Formation of the Methyl Carboxylate Moiety

The methyl carboxylate group is a key functional feature of the target molecule. Its formation can be achieved through several standard organic transformations, primarily focusing on the esterification of a pyrrolidine-2-carboxylic acid precursor.

Esterification Techniques for Pyrrolidine-2-carboxylic Acid Precursors

The direct esterification of pyrrolidine-2-carboxylic acid (proline) or its derivatives is a common method for installing the methyl ester. Several techniques can be employed:

Fischer Esterification : This classic method involves reacting the carboxylic acid precursor with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium is typically driven towards the product by using an excess of methanol or by removing the water formed during the reaction.

Reaction with Thionyl Chloride : A highly effective method involves treating the carboxylic acid with thionyl chloride in methanol. This reaction proceeds via an acyl chloride intermediate, leading to the formation of the methyl ester with high yield. nih.gov

Use of Diazomethane : For small-scale preparations under mild conditions, diazomethane offers a quantitative conversion of carboxylic acids to their corresponding methyl esters. nih.gov However, the toxicity and explosive nature of diazomethane limit its applicability on a larger scale.

Mitsunobu Reaction : This reaction allows for the esterification of a carboxylic acid under mild, neutral conditions using triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with methanol as the alcohol. nih.gov

Transesterification and Methyl Ester Interconversion

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can be used to convert a different ester of a pyrrolidine-2-carboxylate precursor into the desired methyl ester. The reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification : Strong acids protonate the carbonyl group of the starting ester, rendering it more electrophilic and susceptible to nucleophilic attack by methanol. wikipedia.org

Base-Catalyzed Transesterification : Bases, such as sodium methoxide (B1231860), deprotonate methanol, increasing its nucleophilicity. The resulting methoxide ion then attacks the carbonyl carbon of the starting ester. wikipedia.orgmasterorganicchemistry.com

The equilibrium of the reaction can be shifted towards the desired methyl ester by using a large excess of methanol. wikipedia.org This method is particularly useful when the starting carboxylic acid has low solubility in methanol, making direct esterification challenging. researchgate.net

Protective Group Strategies in the Synthesis of Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate and Analogues

In the multi-step synthesis of complex molecules like this compound, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.com The pyrrolidine ring contains a secondary amine that is nucleophilic and can interfere with various synthetic transformations.

The most common strategy is the protection of the pyrrolidine nitrogen. The choice of protecting group depends on its stability under the reaction conditions used in subsequent steps and the ease of its removal under mild conditions. jocpr.com

Common N-protecting groups for pyrrolidine derivatives include:

tert-Butoxycarbonyl (Boc) : This group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). nih.gov The Boc group is often introduced using di-tert-butyl dicarbonate (Boc₂O).

Carboxybenzyl (Cbz or Z) : The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. google.com

p-Methoxybenzyl (PMB) : This group can be removed under oxidative conditions. google.com

For the synthesis of the target compound, the pyrrolidine nitrogen would likely be protected before the introduction of the cyanomethyl group if a non-MCR approach is used. For instance, N-protected methyl pyrrolidine-2-carboxylate could be synthesized first, followed by deprotection and subsequent N-alkylation with a cyanomethylating agent like bromoacetonitrile.

Table 2: Common Nitrogen Protecting Groups for Pyrrolidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Acidic (e.g., TFA, HCl) nih.gov |

| Carboxybenzyl | Cbz, Z | Benzyl chloroformate | H₂, Pd/C google.com |

Optimization of Synthetic Pathways and Process Intensification Considerations

Catalyst and Reagent Screening : As seen in the multi-component synthesis of cyanopyrrolidines, the choice of catalyst (e.g., CuBr) and the use of co-catalysts (e.g., Sc(OTf)₃) can significantly impact reaction rates and yields. nih.gov A thorough screening of catalysts, ligands, bases, and solvents is crucial for optimization.

Reaction Conditions : Adjusting parameters such as temperature, reaction time, and concentration of reactants can lead to improved outcomes. For instance, in some multi-component reactions, thermal conditions under reflux are optimal. rsc.org

Process Intensification : Modern techniques can be employed to enhance reaction efficiency and safety.

Microwave-Assisted Synthesis : Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.

Flow Chemistry : Performing the synthesis in a continuous flow reactor can offer better control over reaction parameters, improve safety for handling hazardous reagents, and facilitate easier scaling up compared to batch processes.

By systematically evaluating these parameters, a more efficient, cost-effective, and environmentally benign synthetic route to this compound can be developed.

Advanced Chemical Transformations and Reactivity of Methyl 1 Cyanomethyl Pyrrolidine 2 Carboxylate

Cyanomethyl Group Transformations

The cyanomethyl group (-CH₂CN) is a key functional handle on the molecule, offering a variety of synthetic pathways through the reactivity of its nitrile component.

Nitrile Group Derivatizations: Hydrolysis and Amidation

The nitrile group of Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate can be readily hydrolyzed under both acidic and basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled, milder conditions, particularly in base-catalyzed reactions.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to the corresponding amide. Further hydrolysis of the amide yields the carboxylic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then rearranges to the amide. Vigorous reaction conditions will continue the hydrolysis of the amide to the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid product.

| Reaction | Reagents and Conditions | Product |

| Amidation | H₂O, NaOH (aq.), mild heat | Methyl 1-(2-amino-2-oxoethyl)pyrrolidine-2-carboxylate |

| Hydrolysis | H₂O, H₂SO₄ (aq.), reflux | 2-(2-Methoxycarbonylpyrrolidin-1-yl)acetic acid |

Reductions to Amine Functionalities

The nitrile functionality can be reduced to a primary amine, providing a route to diamine structures. Powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are typically employed for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the polar carbon-nitrogen triple bond. An initial addition forms an imine anion, which undergoes a second hydride addition to give a dianion intermediate. Subsequent aqueous workup protonates the dianion to yield the primary amine. nih.govwikipedia.org This conversion transforms the cyanomethyl group into a (2-aminoethyl) group, significantly altering the molecule's chemical properties and potential for further functionalization.

| Reaction | Reagents and Conditions | Product |

| Nitrile Reduction | 1. LiAlH₄, THF2. H₂O workup | Methyl 1-(2-aminoethyl)pyrrolidine-2-carboxylate |

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile to form an intermediate imine anion after the initial nucleophilic attack. This intermediate is stable until it is hydrolyzed during an aqueous workup, which converts it into a ketone. This reaction provides a powerful method for carbon-carbon bond formation, allowing for the synthesis of complex structures where a keto group is appended to the pyrrolidine (B122466) ring via a methylene (B1212753) bridge.

| Nucleophile (R-MgX) | Reagents and Conditions | Product |

| Phenylmagnesium Bromide | 1. PhMgBr, Diethyl ether2. H₃O⁺ workup | Methyl 1-(2-oxo-2-phenylethyl)pyrrolidine-2-carboxylate |

| Ethylmagnesium Chloride | 1. EtMgCl, THF2. H₃O⁺ workup | Methyl 1-(2-oxobutyl)pyrrolidine-2-carboxylate |

Pyrrolidine Nitrogen Reactivity

The tertiary nitrogen atom of the pyrrolidine ring is nucleophilic and basic, though its reactivity is influenced by the presence of the adjacent ester and the N-cyanomethyl substituent.

N-Alkylation and N-Acylation Studies

As a tertiary amine, the pyrrolidine nitrogen in this compound cannot undergo further N-alkylation or N-acylation in the traditional sense, as it lacks a proton to be removed. However, its lone pair of electrons makes it nucleophilic, allowing it to react with alkyl halides in a process known as quaternization. This reaction, often referred to as the Menshutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. The reaction involves the nucleophilic attack of the tertiary nitrogen on the electrophilic carbon of an alkyl halide, forming a new carbon-nitrogen bond and a positively charged ammonium center. This transformation can be used to introduce a variety of alkyl groups, modifying the steric and electronic properties of the molecule and rendering it more water-soluble.

| Alkylating Agent | Solvent | Product |

| Methyl Iodide (CH₃I) | Acetonitrile (B52724) | 1-(Cyanomethyl)-1-methyl-2-(methoxycarbonyl)pyrrolidinium iodide |

| Benzyl Bromide (BnBr) | Dichloromethane | 1-Benzyl-1-(cyanomethyl)-2-(methoxycarbonyl)pyrrolidinium bromide |

Participation in Cycloaddition Reactions

The N-cyanomethyl group plays a crucial role in enabling the pyrrolidine nitrogen to participate in cycloaddition reactions. The methylene protons of the cyanomethyl group are acidic due to the adjacent positively charged nitrogen (in its iminium resonance form) and the electron-withdrawing nitrile. Treatment with a base can abstract one of these protons to generate an azomethine ylide.

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly valuable intermediates in the synthesis of five-membered nitrogen-containing heterocycles via [3+2] cycloaddition reactions. Once generated from this compound, the transient azomethine ylide can react with a wide range of dipolarophiles (such as alkenes and alkynes) to construct complex, spirocyclic, or fused-ring systems in a highly stereoselective manner.

| Dipolarophile | Reaction Conditions | Product Class |

| Dimethyl Acetylenedicarboxylate | AgOAc, DBU, Toluene, heat | Dihydropyrrolo[1,2-a]pyrrole derivative |

| N-Phenylmaleimide | LiBr, DBU, Acetonitrile | Spiropyrrolidine-pyrrolidinedione derivative |

Carboxylate Ester Reactivity

The methyl ester functionality of this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the presence of the adjacent pyrrolidine ring and the N-cyanomethyl substituent. The following sections detail the principal reactions involving the carboxylate moiety.

Saponification and Ester Hydrolysis

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under basic (saponification) or acidic conditions. While specific literature on the saponification of this compound is not available, the reaction can be predicted to proceed based on well-established principles for similar N-substituted proline esters.

Base-Catalyzed Hydrolysis (Saponification):

Saponification is typically carried out using an aqueous solution of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a protic solvent like methanol (B129727) or ethanol. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group, yielding the carboxylate salt. A final acidic workup is necessary to protonate the carboxylate and furnish the free carboxylic acid, 1-(cyanomethyl)pyrrolidine-2-carboxylic acid.

A study on the hydrolysis of N-substituted amides and nitriles suggests that mild alkaline conditions using NaOH in a mixed solvent system of methanol/dichloromethane can be effective for hydrolysis, which might be applicable here to avoid potential side reactions.

Acid-Catalyzed Hydrolysis:

Alternatively, acid-catalyzed hydrolysis can be employed. This typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The choice between acidic and basic hydrolysis would depend on the stability of the cyanomethyl group under the reaction conditions. Strong acidic conditions might lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide, while harsh basic conditions could also affect the nitrile functionality.

| Reaction | Typical Reagents | Solvent | Product |

| Saponification | LiOH, NaOH, or KOH | Methanol/Water, Ethanol/Water | 1-(cyanomethyl)pyrrolidine-2-carboxylate salt |

| Acidic Workup | HCl, H₂SO₄ | Water | 1-(cyanomethyl)pyrrolidine-2-carboxylic acid |

| Acid Hydrolysis | HCl, H₂SO₄ | Water | 1-(cyanomethyl)pyrrolidine-2-carboxylic acid |

Further Derivatizations of the Carboxylate Moiety

The carboxylate group of this compound, or its hydrolyzed carboxylic acid form, can be converted into a range of other functional groups. These derivatizations are crucial for synthesizing more complex molecules and for applications in areas such as peptide synthesis and medicinal chemistry.

Amide Formation: The conversion of the ester or the corresponding carboxylic acid to an amide is a common and important transformation. This can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the methyl ester can be directly converted to an amide by heating it with an amine (aminolysis), although this often requires high temperatures and may not be suitable for sensitive substrates.

Reduction to an Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, (1-(cyanomethyl)pyrrolidin-2-yl)methanol. This reduction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via the formation of a tetrahedral intermediate, followed by the elimination of methoxide and further reduction of the resulting aldehyde.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) through transesterification. This reaction is typically catalyzed by an acid or a base and involves heating the methyl ester in an excess of the desired alcohol.

The following table summarizes some key derivatizations of the carboxylate moiety:

| Reaction Type | Starting Material | Typical Reagents | Product |

| Amide Formation | 1-(cyanomethyl)pyrrolidine-2-carboxylic acid | Amine, DCC or EDC | N-substituted 1-(cyanomethyl)pyrrolidine-2-carboxamide |

| Reduction | This compound | LiAlH₄ | (1-(cyanomethyl)pyrrolidin-2-yl)methanol |

| Transesterification | This compound | R'OH, Acid or Base catalyst | Alkyl 1-(cyanomethyl)pyrrolidine-2-carboxylate |

Cascade and Domino Reactions Incorporating this compound

While specific cascade or domino reactions involving this compound are not extensively documented, its structural features suggest its potential as a substrate in such transformations. The presence of the N-cyanomethyl group and the pyrrolidine ring with a carboxylate substituent opens up possibilities for complex, multi-step reactions that can rapidly build molecular complexity from a simple starting material.

A study on the tandem amination/cyanation/alkylation of primary amine-tethered alkynes has led to the synthesis of compounds such as 1-(cyanomethyl)-2-methyl-4,4-diphenylpyrrolidine-2-carbonitrile. This demonstrates that the 1-(cyanomethyl)pyrrolidine core can be assembled through a cascade process. Although this example describes the synthesis of a related structure rather than its subsequent reaction, it highlights the compatibility of the N-cyanomethyl group with multi-component reaction conditions.

It is conceivable that this compound could participate in domino reactions initiated at either the cyanomethyl group or the carboxylate functionality. For instance, a reaction could be designed where an initial transformation of the methyl ester triggers a subsequent cyclization or rearrangement involving the cyanomethyl group.

The development of novel cascade reactions is a significant area of research in organic synthesis, and molecules like this compound represent versatile building blocks for the discovery of new and efficient synthetic methodologies.

Spectroscopic and Analytical Characterization Methodologies in Research on Methyl 1 Cyanomethyl Pyrrolidine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of the chemical shifts, integration, and multiplicity of signals in ¹H and ¹³C NMR spectra would provide unambiguous evidence for the structure of Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate.

¹H NMR Spectral Analysis

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. This would include the protons of the pyrrolidine (B122466) ring, the cyanomethyl group, and the methyl ester group. The chemical shift (δ) of these protons, reported in parts per million (ppm), and their spin-spin coupling patterns would be critical for assigning the structure.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Pyrrolidine Ring Protons | Varies | Multiplets |

| Cyanomethyl (CH₂) Protons | Varies | Singlet or AB quartet |

| Methyl Ester (CH₃) Protons | ~3.7 | Singlet |

Note: This table is a hypothetical representation. Actual experimental data is required for accurate values.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts would help identify the carbonyl carbon of the ester, the nitrile carbon, and the various carbons of the pyrrolidine ring and the attached groups.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~170-175 |

| Nitrile (C≡N) | ~115-120 |

| Pyrrolidine Ring Carbons | Varies |

| Cyanomethyl Carbon (CH₂) | Varies |

| Methyl Ester Carbon (OCH₃) | ~52 |

Note: This table is a hypothetical representation. Actual experimental data is required for accurate values.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be essential for confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity between the cyanomethyl group, the pyrrolidine ring, and the methyl carboxylate group.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₈H₁₂N₂O₂, confirming that the elemental composition matches that of this compound.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that typically results in extensive fragmentation. The resulting mass spectrum would show a characteristic pattern of fragment ions, providing a fingerprint for the molecule and offering clues about its structure. The molecular ion peak may or may not be visible.

Chemical Ionization (CI) is a "softer" ionization method that results in less fragmentation and typically shows a prominent protonated molecule peak ([M+H]⁺). This technique is valuable for confirming the molecular weight of the compound when the molecular ion is not observed in EI-MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique employed to identify the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds within the molecule can be observed. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key structural features: the ester, the nitrile, and the pyrrolidine ring.

The presence of the methyl ester group gives rise to a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1750-1735 cm⁻¹. Another characteristic band for the ester is the C-O stretching vibration, which is expected to be observed in the 1300-1000 cm⁻¹ range.

The nitrile functional group (C≡N) is readily identified by its characteristic stretching vibration, which appears as a medium to weak, sharp absorption band in the 2260-2240 cm⁻¹ region. This peak is often well-defined and serves as a clear indicator of the cyanomethyl substituent on the pyrrolidine nitrogen.

The pyrrolidine ring itself contributes to the spectrum through various C-H and C-N stretching and bending vibrations. The aliphatic C-H stretching vibrations of the CH₂ groups in the pyrrolidine ring and the methyl group of the ester are expected to appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the pyrrolidine ring typically occurs in the 1250-1020 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1750-1735 |

| Nitrile (C≡N) | Stretch | 2260-2240 |

| Ester (C-O) | Stretch | 1300-1000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Tertiary Amine (C-N) | Stretch | 1250-1020 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which possesses a chiral center at the C2 position of the pyrrolidine ring, single-crystal X-ray diffraction analysis would be invaluable for unequivocally establishing its stereochemistry.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This allows for the construction of a detailed molecular model.

While specific crystallographic data for this compound is not widely available in the surveyed literature, the application of this technique to similar pyrrolidine derivatives has been instrumental in confirming their molecular structures. nih.gov For this compound, X-ray crystallography would confirm the puckering of the five-membered pyrrolidine ring and the relative orientation of the cyanomethyl and methyl carboxylate substituents. This information is crucial for understanding its steric and electronic properties, which influence its reactivity and potential biological activity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) within a sample of this compound. This method provides a crucial verification of the compound's empirical formula and, by extension, its molecular formula and purity.

The technique typically involves the combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From these measurements, the percentage of each element in the original sample can be calculated.

The theoretical elemental composition of this compound (C₈H₁₂N₂O₂) can be calculated based on its molecular formula. A comparison of the experimentally determined percentages with the theoretical values provides a measure of the sample's purity and confirms that the correct compound has been synthesized. Typically, experimental values that are within ±0.4% of the theoretical values are considered to be in good agreement. google.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 57.13% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 7.21% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.66% |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.04% |

| Total | 168.22 | 100.00% |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is a commonly employed technique. Silica gel is a typical stationary phase used for the separation of moderately polar compounds like this pyrrolidine derivative. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve optimal separation. For compounds of this nature, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is often used. google.com By gradually increasing the polarity of the eluent, the target compound can be effectively separated from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for assessing the purity of this compound with high resolution and sensitivity. A reversed-phase HPLC method would likely be suitable, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group may provide some UV absorbance. The purity of the sample is determined by the relative area of the peak corresponding to the target compound in the chromatogram.

Gas Chromatography (GC): Gas chromatography can also be used to assess the purity of this compound, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. A capillary column with a non-polar or moderately polar stationary phase would likely be appropriate. The separated components are detected as they exit the column, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS), which can provide structural information about the compound and any impurities present.

Table 3: Common Chromatographic Techniques for this compound

| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification/Isolation |

| HPLC (Reversed-Phase) | C18-bonded Silica | Water/Acetonitrile or Methanol | Purity Assessment |

| Gas Chromatography (GC) | Non-polar/Moderately Polar Capillary Column | Inert Gas (e.g., Helium, Nitrogen) | Purity Assessment |

Q & A

Q. What safety protocols are essential when handling cyanomethyl-containing compounds?

- Answer : Cyanomethyl groups may release HCN under acidic/high-temperature conditions. Use fume hoods, PPE (gloves, goggles), and emergency cyanide antidote kits (e.g., amyl nitrite). Monitor air quality with CN⁻-specific sensors ().

Q. How can researchers optimize HPLC purification for polar derivatives?

- Answer : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). Adjust pH to ionize polar groups (e.g., carboxylate at pH 7.4) for better resolution. Pre-column derivatization (e.g., with dansyl chloride) enhances UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.